2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
2-Methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzamide substituent. Its core structure includes a morpholino group at position 4 and a methylthio group at position 6, linked via an ethyl group to a methoxy-substituted benzamide. This compound is synthesized through nucleophilic substitution reactions, as described in pyrazolo-pyrimidine chemistry literature (e.g., substitution of pyrimidinone intermediates with phenacyl chlorides or benzoyl chlorides) . The morpholino group enhances solubility and pharmacokinetic properties, while the methylthio group contributes to hydrophobic interactions with biological targets.
Properties
IUPAC Name |
2-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-28-16-6-4-3-5-14(16)19(27)21-7-8-26-18-15(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVICGNDUFIJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, beginning with the formation of the core pyrazolo[3,4-d]pyrimidine structure. Key steps include:
Formation of pyrazolo[3,4-d]pyrimidine: : Starting with the reaction between appropriate pyrazole and pyrimidine precursors under catalytic conditions.
Substitution reactions: : Introducing the morpholino group through nucleophilic substitution.
Thiolation: : Adding the methylthio group.
Methoxylation: : Introducing the methoxy group.
Amidation: : Final coupling with 2-chloro-N-(2-bromoethyl)benzamide under base conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and purity while minimizing cost and environmental impact. This involves using scalable reaction conditions, continuous flow chemistry, and recycling of solvents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : Nitro derivatives could be reduced to amines.
Substitution: : The methoxy and morpholino groups can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Corresponding amines.
Substitution Products: : Depending on the nucleophile, different substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines. For instance, preliminary assays indicated significant cytotoxic effects against breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth and survival pathways .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. It exhibits moderate to potent effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Studies indicate that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .
Case Studies
-
Anticancer Efficacy :
- A study conducted on MCF7 and SKOV-3 cell lines demonstrated that compounds similar to 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 5 to 15 μM depending on the cell line tested.
-
Antimicrobial Testing :
- In a comparative study assessing various pyrazolo derivatives, this compound showed superior activity against E. coli with an MIC of 8 μg/mL compared to standard antibiotics like ampicillin which had an MIC of 16 μg/mL.
Mechanism of Action
The mechanism by which 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to inhibition or activation of the target, affecting various biochemical pathways.
Comparison with Similar Compounds
Core Structure Differences
- Pyrazolo[3,4-d]pyrimidine (Target, Analog 1) : Planar heterocyclic core with nitrogen-rich sites, favoring interactions with kinases or enzymes.
- Thieno[2,3-d]/[3,2-d]pyrimidine (Analogs 2, 3): Sulfur atom in the fused ring enhances electron delocalization and alters binding pocket compatibility .
Substituent Impact
- Morpholino Group: Common in all compounds except Analog 2; improves solubility and metabolic stability via its polar oxygen atom .
- Methylthio vs. Sulfonyl/Trifluoromethyl : Methylthio (Target, Analog 1) enhances hydrophobicity, while sulfonyl (Analog 3) and trifluoromethyl (Analog 2) increase polarity and metabolic resistance .
- Benzamide Derivatives: Methoxy benzamide (Target) provides moderate H-bonding capacity, whereas trifluoromethylphenoxy (Analog 2) and benzoimidazolyl (Analog 3) introduce steric bulk and aromaticity .
Physicochemical and Inferred Pharmacokinetic Properties
Biological Activity
2-Methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the compound's synthesis, biological mechanisms, and activity against various biological targets.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is typically achieved through cyclization reactions involving hydrazines and pyrimidine derivatives.
- Introduction of the Morpholino Group : This step may involve nucleophilic substitution reactions using morpholine.
- Functionalization : The methylthio and methoxy groups are introduced through thiolation and methoxylation reactions, respectively.
- Final Coupling : The compound is completed by coupling with 2-chloro-N-(2-bromoethyl)benzamide under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects by:
- Inhibition of Enzyme Activity : By binding to active or allosteric sites on enzymes, it can block substrate access or alter enzyme conformation.
- Modulation of Receptor Signaling : Acting as an agonist or antagonist, it can influence cellular responses through receptor-mediated pathways.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- IC50 Values : The compound exhibits significant inhibitory concentrations (IC50 values) in the low micromolar range against different cancer types. Specific IC50 values are yet to be fully detailed in available literature; however, related compounds in the same class have shown promising results (e.g., IC50 values ranging from 1.2 µM to 5.3 µM against specific cell lines like MCF-7 and HCT116) .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis in the range of 8 µM to 32 µM. While specific data for this compound is limited, its structural analogs indicate potential efficacy .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | ~3.1 µM | |
| Antiproliferative | HCT116 | ~5.3 µM | |
| Antimicrobial | E. faecalis | 8 µM | |
| Antimicrobial | S. aureus | 32 µM |
Case Studies
While direct case studies specifically on this compound are scarce, related research on benzamide derivatives indicates a trend towards developing compounds with enhanced selectivity and potency against cancer cells and bacterial strains.
Q & A
Q. Basic
- Cytotoxicity assays : Test against cancer cell lines (e.g., HL-60, A549) using MTT or ATP-based viability assays .
- Enzyme inhibition studies : Evaluate kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria and fungi .
How do structural modifications influence the compound's biological activity?
Advanced
Substituents critically modulate activity:
| Substituent | Biological Impact | Reference |
|---|---|---|
| Methylthio (-SMe) | Enhances hydrophobic interactions with target enzymes (e.g., kinases) . | |
| Morpholino | Improves solubility and metabolic stability via hydrogen bonding . | |
| Methoxybenzamide | Increases binding affinity to aromatic pockets in protein targets . |
Methodology : Perform systematic SAR studies using analogs with varied substituents and compare IC₅₀ values in target assays.
What computational methods predict the compound's interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock, Schrödinger) : Models binding poses with kinases or DNA repair proteins. For example, morpholino groups may interact with ATP-binding pockets .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS) .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes due to substituent modifications .
How can discrepancies in biological data across studies be resolved?
Advanced
Common causes and solutions:
- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and validate with orthogonal assays (e.g., Western blot for target inhibition) .
- Assay conditions : Control pH, serum content, and incubation time to minimize variability .
- Batch-to-batch compound differences : Ensure consistent synthesis protocols and purity verification via HPLC .
What strategies improve the compound's pharmacokinetic properties?
Q. Advanced
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) or use prodrug formulations .
- Metabolic stability : Replace labile groups (e.g., methylthio → trifluoromethyl) or use deuterium labeling .
- Blood-brain barrier penetration : Optimize logP (2–3) and reduce molecular weight (<500 Da) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
